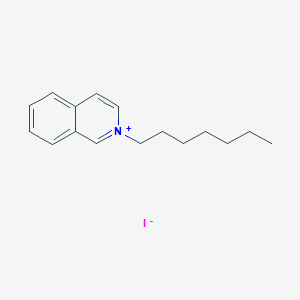
2-Heptylisoquinolin-2-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptylisoquinolin-2-ium;iodide is a quaternary ammonium compound derived from isoquinoline It features a heptyl group attached to the nitrogen atom of the isoquinoline ring, forming a positively charged isoquinolinium ion, which is balanced by an iodide anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylisoquinolin-2-ium;iodide typically involves the alkylation of isoquinoline with heptyl iodide. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Isoquinoline + Heptyl Iodide → this compound
- The reaction is usually carried out in an organic solvent like acetonitrile or ethanol.
- The mixture is heated to reflux for several hours to ensure complete conversion.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 2-Heptylisoquinolin-2-ium;iodide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form isoquinoline N-oxide derivatives.
- Reduction : Reduction reactions can convert the isoquinolinium ion back to isoquinoline.
- Substitution : The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
- Oxidation : Isoquinoline N-oxide derivatives.
- Reduction : Isoquinoline.
- Substitution : Various alkyl or aryl isoquinolinium derivatives.
Scientific Research Applications
2-Heptylisoquinolin-2-ium;iodide has several scientific research applications:
- Chemistry : It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
- Biology : The compound exhibits antimicrobial properties and is studied for its potential use in disinfectants and antiseptics.
- Medicine : Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Industry : It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-Heptylisoquinolin-2-ium;iodide involves its interaction with cellular membranes and DNA. The positively charged isoquinolinium ion can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can intercalate into DNA, inhibiting replication and transcription processes, which contributes to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds:
- 2-Pentylisoquinolin-2-ium;iodide
- 2-Hexylisoquinolin-2-ium;iodide
- 2-Octylisoquinolin-2-ium;iodide
Uniqueness: 2-Heptylisoquinolin-2-ium;iodide is unique due to its specific heptyl chain length, which influences its lipophilicity and membrane interaction properties. This makes it more effective in certain applications compared to its shorter or longer chain analogs. For example, the heptyl chain provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-heptylisoquinolin-2-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N.HI/c1-2-3-4-5-8-12-17-13-11-15-9-6-7-10-16(15)14-17;/h6-7,9-11,13-14H,2-5,8,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZPTOGSZMBHQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorophenyl)-2-phenylethyl]-N-phenyl-2-furamide](/img/structure/B5247246.png)
![N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]thiophene-2-carboxamide](/img/structure/B5247249.png)
![5-(4-propan-2-ylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5247252.png)
![1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5247265.png)
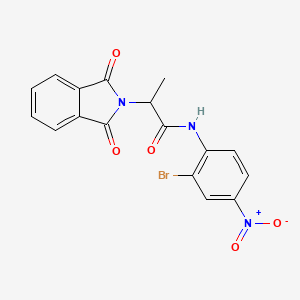
![[1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene](/img/structure/B5247278.png)
![2,5-DIMETHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5247288.png)

![1-[2-(3-fluorophenyl)ethyl]-5-(1-pyrrolidinylcarbonyl)-2-piperidinone](/img/structure/B5247302.png)

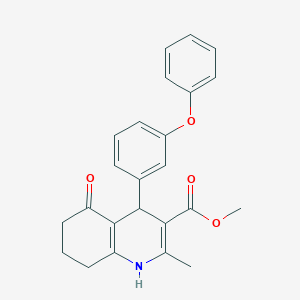
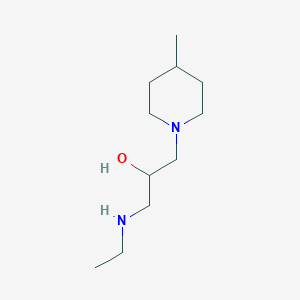
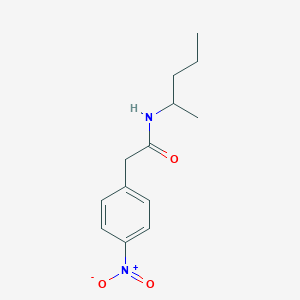
![N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5247343.png)
